molecular formula C8H10FNO4S2 B13486731 2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide

2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide

Cat. No.: B13486731
M. Wt: 267.3 g/mol
InChI Key: SILPFOADWXLGJS-UHFFFAOYSA-N
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Description

2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide is a chemical compound characterized by the presence of a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by sulfonation and methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzenesulfonyl chloride
  • 2-Methyl-5-(methylsulfonyl)benzenesulfonamide
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Uniqueness

2-Fluoro-n-methyl-5-(methylsulfonyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10FNO4S2

Molecular Weight

267.3 g/mol

IUPAC Name

2-fluoro-N-methyl-5-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO4S2/c1-10-16(13,14)8-5-6(15(2,11)12)3-4-7(8)9/h3-5,10H,1-2H3

InChI Key

SILPFOADWXLGJS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F

Origin of Product

United States

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